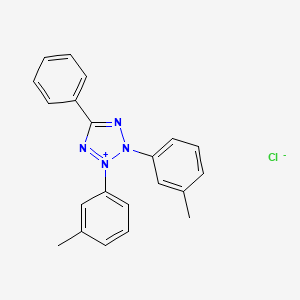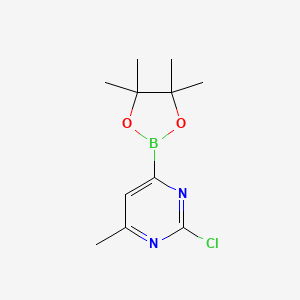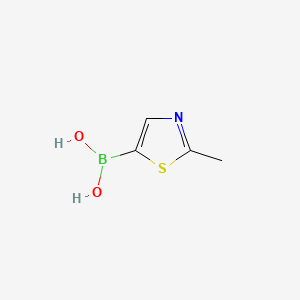
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is a tetrazolium salt that is commonly used in biochemical assays. This compound is known for its ability to undergo reduction reactions, which makes it useful in various scientific applications, particularly in the measurement of cell viability and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 3-methylbenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then reacted with phenylhydrazine to form the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl iodide to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride primarily undergoes reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitution due to the presence of the chloride ion.
Common Reagents and Conditions
Reduction Reactions: Commonly used reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can react with the chloride ion in aqueous or alcoholic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding hydrazine derivatives, while substitution reactions can yield a variety of substituted tetrazolium salts.
科学的研究の応用
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Biochemistry: Used in assays to measure cell viability and proliferation. The compound is reduced by cellular enzymes to form a colored formazan product, which can be quantified spectrophotometrically.
Chemistry: Employed as a reagent in various organic synthesis reactions, particularly in the formation of tetrazole derivatives.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Used in the development of sensors and other analytical devices due to its electrochemical properties.
作用機序
The primary mechanism of action of 2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride involves its reduction to form a colored formazan product. This reduction is typically catalyzed by cellular enzymes such as dehydrogenases. The compound interacts with these enzymes and accepts electrons, leading to the formation of the formazan product. This process is commonly used to measure cell viability, as the amount of formazan produced is proportional to the number of living cells.
類似化合物との比較
2,3-Bis(3-methylphenyl)-5-phenyltetrazolium Chloride is similar to other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). it has unique properties that make it particularly useful in certain applications:
MTT: Commonly used in cell viability assays but requires solubilization of the formazan product, which can be cumbersome.
XTT: Produces a water-soluble formazan product, making it easier to use in certain assays, but may not be as sensitive as this compound.
Unique Properties: this compound offers a balance between sensitivity and ease of use, making it a preferred choice in many biochemical assays.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it particularly useful in biochemical assays, organic synthesis, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
特性
IUPAC Name |
2,3-bis(3-methylphenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-6-12-19(14-16)24-22-21(18-10-4-3-5-11-18)23-25(24)20-13-7-9-17(2)15-20;/h3-15H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQMINLVCUDPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)


![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)




